molecular formula C9H13NO2 B14684612 Benzoic acid;ethanamine CAS No. 31000-85-8

Benzoic acid;ethanamine

Cat. No.: B14684612
CAS No.: 31000-85-8
M. Wt: 167.20 g/mol
InChI Key: WQPPYOAGCWAZEI-UHFFFAOYSA-N
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Description

Benzoic acid; ethanamine is a compound formed by the interaction of benzoic acid (C₇H₆O₂) and ethanamine (C₂H₇N). with N,N-diethylethanamine (1:1)" (CAS 941-02-6) suggest that such combinations often form salts through acid-base reactions .

Properties

CAS No.

31000-85-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

benzoic acid;ethanamine

InChI

InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H,8,9);2-3H2,1H3

InChI Key

WQPPYOAGCWAZEI-UHFFFAOYSA-N

Canonical SMILES

CCN.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;ethanamine typically involves the reaction between benzoic acid and ethanamine. One common method is the formation of an amide bond through a condensation reaction. This can be achieved by reacting benzoic acid with ethanamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction conditions often require heating to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This involves the esterification of benzoic acid followed by the reaction with ethanamine under controlled conditions . The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

Step 1: Formation of Ammonium Carboxylate

Benzoic acid reacts with ethanamine to form an ammonium carboxylate salt (C₆H₅COO⁻·⁺NH₃C₂H₅). This intermediate is stabilized by ionic interactions between the deprotonated carboxylate and protonated amine .

C₆H₅COOH+C₂H₅NH₂C₆H₅COO⁻\cdotp⁺NH₃C₂H₅\text{C₆H₅COOH} + \text{C₂H₅NH₂} \rightarrow \text{C₆H₅COO⁻·⁺NH₃C₂H₅}

Step 2: Dehydration to Amide

Heating the ammonium salt induces dehydration, forming the amide bond. Acidic or dehydrating agents (e.g., P₂O₅, acetic anhydride) accelerate this step by removing water :

C₆H₅COO⁻\cdotp⁺NH₃C₂H₅ΔC₆H₅CONHC₂H₅+H₂O\text{C₆H₅COO⁻·⁺NH₃C₂H₅} \xrightarrow{\Delta} \text{C₆H₅CONHC₂H₅} + \text{H₂O}

Reaction Optimization

Key factors influencing yield and selectivity include:

Reactant Stoichiometry

Excess ethanamine or benzoic acid improves conversion by shifting equilibrium toward product formation (Le Chatelier’s Principle). For example:

  • A 1:1.5 molar ratio (acid:amine) increases yields to 80% .

  • Excess carboxylic acid suppresses dissociation of the ammonium salt .

Catalysts and Additives

  • Imidazole facilitates proton transfer, enhancing reaction efficiency .

  • DCC (N,N'-dicyclohexylcarbodiimide) acts as an activating agent, converting the carboxylic acid to a reactive intermediate for faster amidation .

Temperature and Solvents

  • Optimal temperatures range from 150–170°C under microwave or reflux conditions .

  • Polar aprotic solvents (e.g., DMF) improve solubility of reactants .

Experimental Data

The following table summarizes reaction conditions and outcomes from peer-reviewed studies:

Reactant Ratio (Acid:Amine) Catalyst/Additive Temperature Yield Source
1:1.5None150°C (MW)80%
1:1Imidazole150°C (MW)92%
1:1DCCRT75%

Side Reactions and Byproducts

  • Esterification : Competing ester formation occurs if alcohols are present .

  • Decarboxylation : At high temperatures (>200°C), benzoic acid may decarboxylate to benzene .

Structural Confirmation

The product is characterized by:

  • IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR : δ 7.8–8.1 ppm (aromatic protons), δ 3.3 ppm (CH₂ of ethyl group) .

Scientific Research Applications

Benzoic acid;ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoic Acid Derivatives with Substituted Functional Groups

Benzoic acid derivatives, such as isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester, exhibit structural modifications that alter their physicochemical properties:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents pKa* Applications
Benzoic acid 65-85-0 C₇H₆O₂ 122.12 -COOH ~4.2 Food preservative
Isovanillic acid 211-431-0 C₈H₈O₄ 168.15 -OH, -OCH₃ (meta, para) ~4.5 (estimated) Antioxidant, pharmaceutical intermediate
Benzoylamino-phenyl-acetic acid 10419-67-7 C₁₅H₁₃NO₃ 255.27 -NHCOPh, -CH₂COOH ~3.8 (carboxylic acid) Potential bioactive agent

Key differences:

  • Substituent effects: Electron-donating groups (e.g., -OCH₃ in isovanillic acid) increase the acidity of the phenolic -OH but may reduce the carboxylic acid’s acidity compared to benzoic acid .
  • Solubility: Hydroxy and methoxy groups enhance water solubility in polar solvents, whereas bulky substituents (e.g., benzoylamino) decrease solubility .

Benzoic Acid-Amine Salts

Salts formed between benzoic acid and amines vary in stability and applications:

Compound CAS Molecular Formula* Molecular Weight (g/mol) Amine Component Key Properties
Benzoic acid; ethanamine N/A† C₉H₁₃NO₂ 167.21‡ Ethanamine (C₂H₇N) Likely hygroscopic, moderate solubility in water
Benzoic acid; N,N-diethylethanamine 941-02-6 C₁₁H₁₇NO₂ 195.26 N,N-Diethylethanamine Higher lipophilicity, used in pharmaceuticals

Key differences:

  • Basicity of amine : Ethanamine (pKa ~10.6) forms a less stable salt compared to tertiary amines like N,N-diethylethanamine (lower basicity but better lipid solubility) .
  • Applications : Amine salts are often used to improve drug bioavailability or modify release profiles .

Biosensor Recognition of Benzoic Acid Derivatives

A yeast-based biosensor (sBAD) demonstrated that substituent position (para > ortho > meta) on benzoic acid derivatives significantly affects recognition efficiency, more than the substituent’s chemical nature . For example:

  • p-Hydroxybenzoic acid (pHBA) : Strongest biosensor response.
  • Benzoic acid : Moderate response due to lack of substituents.
  • Isovanillic acid (meta-OH, para-OCH₃): Likely weaker recognition than pHBA .

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